{Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride
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Overview
Description
{Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride is a chemical compound with the CAS number 2138206-06-9. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride involves the reaction of a (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl derivative with a suitable reagent in the presence of solvents such as tetrahydrofuran . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: For industrial production, the preparation method can be scaled up to produce key intermediates of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, which is a crucial step in the synthesis of this compound . This method is economical and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including substitution reactions, where the methanesulfonyl chloride group can be replaced by other functional groups . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents used in reactions with this compound include thionyl chloride, sulfuryl chloride, and phosgene . These reactions often require specific conditions such as controlled temperatures and the presence of catalysts to proceed efficiently.
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
{Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential antibacterial and antifungal properties . Additionally, it has applications in the pharmaceutical industry as an intermediate in the synthesis of various drugs .
Mechanism of Action
The mechanism of action of {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis . The exact molecular targets and pathways involved can vary depending on the specific application and the type of organism being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride include other furan derivatives such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl derivatives . These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of chemical properties, which makes it particularly useful in certain scientific research applications. Its ability to undergo a variety of chemical reactions and its potential antibacterial properties make it a valuable compound in both chemistry and biology .
Properties
IUPAC Name |
2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c8-13(9,10)4-6-1-5-2-11-3-7(5)12-6/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGDWDXNVSASHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2OC1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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